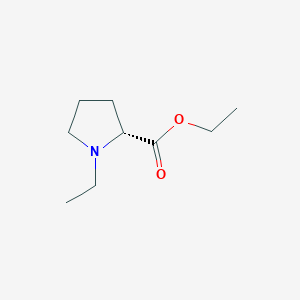

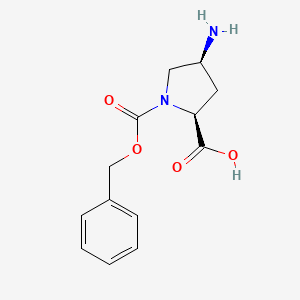

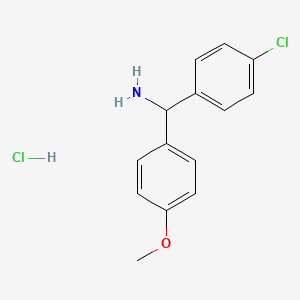

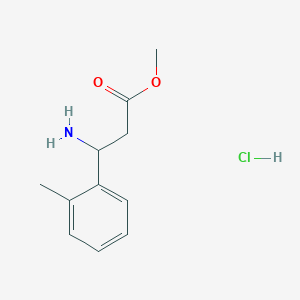

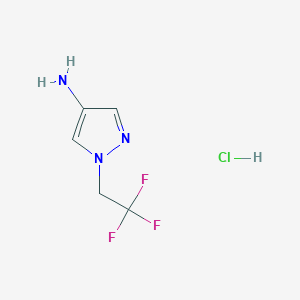

![molecular formula C14H16ClN B1451423 [2-(2-Phényléthyl)phényl]aminehydrochlorure CAS No. 107622-07-1](/img/structure/B1451423.png)

[2-(2-Phényléthyl)phényl]aminehydrochlorure

Vue d'ensemble

Description

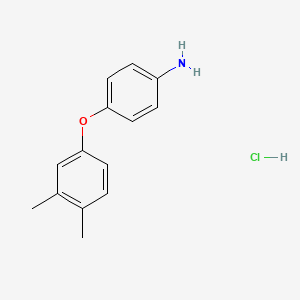

“[2-(2-Phenylethyl)phenyl]amine hydrochloride” is a biochemical used for proteomics research . It is also known as “2-Phenylethylamine hydrochloride” and is a biogenic aromatic amine .

Synthesis Analysis

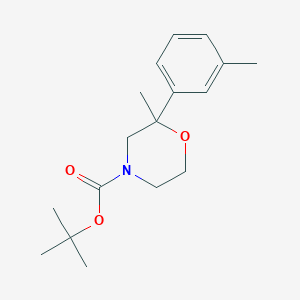

The synthesis of 2-Phenylethylamine involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis

The molecular formula of “[2-(2-Phenylethyl)phenyl]amine hydrochloride” is C14H15N HCl, and its molecular weight is 233.74 .Chemical Reactions Analysis

2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines .Physical And Chemical Properties Analysis

2-Phenylethylamine is a water-soluble amine with a fishy odor . The melting point of 2-Phenylethylamine hydrochloride is 220-222 °C .Applications De Recherche Scientifique

Chimie médicinale : Développement de ligands

[2-(2-Phényléthyl)phényl]aminehydrochlorure: sert de squelette clé dans le développement de ligands ciblant divers récepteurs et enzymes. Son motif structurel se retrouve dans de nombreux composés bioactifs, y compris les catécholamines endogènes comme la dopamine, qui sont essentielles à la communication neuronale . Les chercheurs utilisent ce composé pour concevoir des ligands capables de se lier sélectivement à des récepteurs tels que les adrénocepteurs, les récepteurs de la dopamine, et d'autres, ce qui pourrait conduire à de nouveaux agents thérapeutiques.

Recherche en protéomique

Ce composé est utilisé en protéomique pour étudier les interactions et les fonctions des protéines. Il peut servir de sonde biochimique pour comprendre l'affinité de liaison et la sélectivité des protéines, ce qui est essentiel pour élucider les voies biologiques et identifier les cibles potentielles de médicaments .

Études de neurotransmission

En raison de sa similitude avec les neurotransmetteurs naturels, This compound est utilisé pour étudier la neurotransmission monoaminergique. Il aide à comprendre le rôle du récepteur 1 associé aux amines traces (TAAR1) et du transporteur vésiculaire des monoamines 2 (VMAT2) dans le cerveau, qui sont importants pour la régulation de l'humeur et des réponses au stress .

Recherche sur les alcaloïdes synthétiques

Les chercheurs s'intéressent à ce composé pour son rôle dans la synthèse d'alcaloïdes complexes. Ces alcaloïdes synthétiques ont des applications allant de la chimie médicinale à l'étude des voies biosynthétiques naturelles .

Conditions liées à l'abus de drogues

Le motif structurel de This compound se retrouve également dans diverses « drogues de synthèse » et substances récréatives. L'étude de ce composé aide à comprendre les effets pharmacologiques et les risques potentiels associés à l'abus de drogues .

Criblage de composés bioactifs

Dans la recherche de nouveaux agents thérapeutiques, ce composé est utilisé pour le criblage de molécules bioactives. Sa structure de phénéthylamine est une caractéristique commune dans de nombreux composés ayant une activité biologique significative, ce qui en fait un outil précieux en recherche de chimie médicinale .

Mécanisme D'action

Target of Action

It is known that 2-phenylethylamines, a group to which this compound belongs, interact with various receptors such as adrenoceptors, dopamine receptors, and others . These receptors play crucial roles in various physiological processes, including mood regulation, stress response, and voluntary movement .

Mode of Action

Phenethylamines, in general, are known to interact with their targets, causing changes in cellular signaling . For instance, they can release norepinephrine and dopamine, neurotransmitters that play a central role in mood regulation and stress response .

Biochemical Pathways

For example, they can induce acetylcholine release via a glutamate-mediated mechanism . They also bind to the human trace amine-associated receptor 1 (hTAAR1) as an agonist , affecting the signaling pathways associated with this receptor.

Result of Action

Given its similarity to phenethylamines, it may influence cellular signaling by interacting with various receptors and affecting neurotransmitter release .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

[2-(2-Phenylethyl)phenyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase enzymes, which are responsible for the oxidative deamination of monoamines . This interaction is crucial as it influences the levels of neurotransmitters in the brain. Additionally, [2-(2-Phenylethyl)phenyl]amine hydrochloride can bind to trace amine-associated receptors, affecting monoamine neurotransmission .

Cellular Effects

The effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of trace amine-associated receptor 1, which plays a role in regulating monoamine turnover . This modulation can lead to changes in gene expression and impact cellular metabolism by altering the levels of key neurotransmitters .

Molecular Mechanism

At the molecular level, [2-(2-Phenylethyl)phenyl]amine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as monoamine oxidase, leading to changes in neurotransmitter levels . Additionally, it can bind to trace amine-associated receptors, influencing monoamine neurotransmission and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have observed changes in cellular responses over extended periods, indicating potential long-term impacts .

Dosage Effects in Animal Models

The effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function .

Metabolic Pathways

[2-(2-Phenylethyl)phenyl]amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, which play roles in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body .

Transport and Distribution

The transport and distribution of [2-(2-Phenylethyl)phenyl]amine hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can impact its overall activity and function within the body .

Subcellular Localization

The subcellular localization of [2-(2-Phenylethyl)phenyl]amine hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules within the cell .

Propriétés

IUPAC Name |

2-(2-phenylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVAJMCXGSVLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

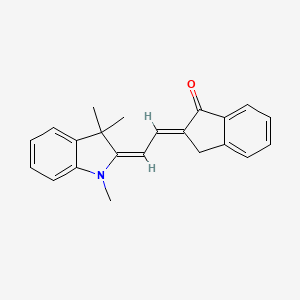

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)

![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)

![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)